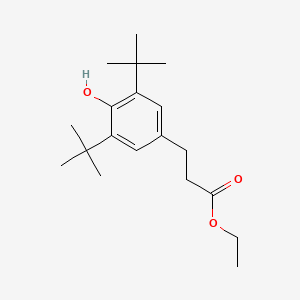

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Overview

Description

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS: 36294-24-3) is a phenolic ester derivative with the molecular formula C₁₉H₃₀O₃ and a molecular weight of 306.45 g/mol . Its structure features a central 3,5-di-tert-butyl-4-hydroxyphenyl group linked to a propanoate ethyl ester, which confers both antioxidant and thermal stability properties. This compound has garnered attention in materials science for its role in lignin modification studies, where it is used to model thermo-oxidative degradation pathways . Additionally, derivatives of 3,5-di-tert-butyl-4-hydroxyphenyl are prevalent in pharmaceuticals and agrochemicals due to their radical-scavenging capabilities .

Preparation Methods

Esterification Method

This method involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with ethanol under acidic conditions.

Procedure :

- Reactants :

- 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid

- Ethanol

- Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

- Reaction Conditions :

- The reaction is conducted under reflux to ensure complete esterification.

- Continuous monitoring of temperature and pH is required to optimize yield and purity.

- Steps :

- Mix the acid and ethanol in a reactor.

- Add the acid catalyst.

- Heat the mixture under reflux conditions for several hours.

- Cool the reaction mixture and isolate the product using standard purification techniques such as distillation or crystallization.

Advantages :

- Simple and direct synthesis route.

- Suitable for both laboratory-scale and industrial-scale production.

Michael Addition Reaction

This method utilizes a Michael addition reaction between 2,6-di-tert-butylphenol and methyl acrylate, followed by H-1,5 migration to produce the desired compound.

Procedure :

- Reactants :

- 2,6-di-tert-butylphenol

- Methyl acrylate

- Sodium methoxide (catalyst)

- Reaction Conditions :

- Reaction temperature: Initial heating at ~55°C; subsequent stages at ~90–124°C.

- Nitrogen atmosphere to prevent oxidation.

- Steps :

- Preheat 2,6-di-tert-butylphenol to ~55°C.

- Add sodium methoxide as a catalyst.

- Slowly drip methyl acrylate into the reactor while maintaining a temperature of ~100°C.

- Post addition, increase the reactor temperature to ~120°C for several hours to complete the reaction.

- Neutralize with acetic acid when the temperature drops to ~78–80°C.

- Introduce methanol-water solution for solubilization at ~65°C.

- Transfer the product into a crystallization vessel, seed with crystals, and cool gradually to ~8°C before centrifuging to isolate the product.

Advantages :

- High yield and purity due to controlled reaction conditions.

- Industrially scalable process.

Comparative Analysis of Methods

| Method | Reactants | Catalyst | Temperature Range | Advantages |

|---|---|---|---|---|

| Esterification | Propanoic acid + ethanol | Sulfuric acid | Reflux (~100°C) | Simple setup; versatile |

| Michael Addition | Phenol + methyl acrylate | Sodium methoxide | Multi-stage (55–124°C) | High yield; industrial scalability |

Notes on Optimization

Catalyst Selection : Acid catalysts are preferred for esterification due to their ability to accelerate reactions without side products. Sodium methoxide is ideal for Michael addition due to its compatibility with phenolic compounds.

Temperature Control : Precise temperature regulation ensures reaction efficiency and prevents decomposition of reactants or products.

Purification Techniques : Crystallization and centrifugation are crucial for isolating high-purity products in industrial settings.

Safety Measures : Nitrogen atmosphere prevents oxidation during high-temperature reactions.

Scientific Research Applications

Oxidative Stress Protection:

Research indicates that Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate may enhance the activity of essential antioxidant enzymes such as superoxide dismutase and catalase. These enzymes play a critical role in mitigating oxidative damage within cells . Additionally, it has been shown to promote the expression of genes involved in antioxidant defenses, including glutathione peroxidase and heme oxygenase-1 .

Potential Medical Uses:

Due to its protective effects against oxidative stress, this compound is being studied for potential applications in preventing diseases linked to oxidative damage. Its ability to modulate cellular metabolism and enhance mitochondrial function suggests it may have therapeutic implications in conditions characterized by oxidative stress .

Case Studies and Research Findings

-

Metabolism Studies:

A study involving rat metabolism identified 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid as a urinary biomarker for exposure to this class of antioxidants. This finding indicates prevalent human exposure to these compounds and highlights their relevance in environmental health studies . -

Biochemical Analysis:

This compound has been shown to interact with various cellular components by modulating cell signaling pathways. It influences gene expression related to oxidative stress responses and enhances the activity of critical enzymes involved in cellular antioxidant defenses .

Mechanism of Action

The antioxidant activity of Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. This compound targets reactive oxygen species and other free radicals, interrupting the chain reactions that lead to cellular damage[5][5].

Comparison with Similar Compounds

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate belongs to a class of hindered phenolic esters. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Mthis compound

- CAS : 6386-38-5

- Molecular Formula : C₁₈H₂₈O₃

- Molecular Weight : 292.42 g/mol

- Key Differences : The methyl ester variant lacks the ethyl group, reducing steric hindrance slightly. This compound has been optimized for biosynthesis via parametric interaction studies, suggesting superior scalability in industrial applications compared to its ethyl counterpart .

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

- CAS: Not explicitly listed (referenced as a derivative in Paenibacillus odorifer studies).

- Molecular Formula : ~C₃₄H₆₀O₃ (estimated)

- Key Differences : The long octadecyl chain enhances hydrophobicity, making it suitable for lipid-based formulations. Biochemical studies highlight its role in bacterial secondary metabolism, distinct from the ethyl ester’s applications in materials science .

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid

- CAS : 20170-32-5

- Molecular Formula : C₁₇H₂₆O₃

- Molecular Weight : 278.39 g/mol

- Key Differences : The absence of an ester group increases acidity (pKa ~4.5), enabling chelation of metal ions. This acid is a precursor in synthesizing esters like the ethyl and methyl derivatives .

Functional and Application Comparisons

Key Research Findings

Thermo-Oxidative Resistance: Reactive molecular dynamics (MD) simulations reveal that this compound exhibits slower degradation rates under oxidative conditions compared to biphenyl-based analogues, attributed to steric protection of the phenolic -OH group by tert-butyl substituents .

Synthetic Versatility : The ethyl ester is more easily derivatized than the octadecyl variant due to its shorter alkyl chain, enabling efficient functionalization for polymer stabilizers .

Biological Activity

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, commonly known for its antioxidant properties, plays a significant role in various biological systems. This article explores its biochemical mechanisms, cellular effects, pharmacokinetics, and applications in scientific research.

Target of Action

This compound acts primarily as a phenolic antioxidant . It interacts with free radicals by donating hydrogen atoms, thus interrupting free radical chain reactions that can lead to oxidative degradation in polymers and biological systems.

Biochemical Pathways

this compound enhances the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase , which are crucial in mitigating oxidative stress. It also promotes the expression of genes involved in the antioxidant defense mechanism, including glutathione peroxidase and heme oxygenase-1 .

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It modulates signaling pathways that regulate cellular responses to oxidative stress.

- Gene Expression : Upregulates genes associated with antioxidant defenses.

- Metabolic Pathways : Involved in metabolic processes primarily in the liver, undergoing phase I and phase II biotransformation reactions.

Pharmacokinetics

This compound exhibits stability under standard conditions but can lose its antioxidant activity over prolonged exposure to light and air. Its boiling point is approximately 357.6°C at 760 mmHg with a melting point ranging from 50 to 51°C.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage. At low to moderate doses, it demonstrates protective effects against oxidative stress and improves health markers in animal models .

Case Studies and Research Findings

- A study involving Alcaligenes faecalis MT332429 identified a related compound (octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate) exhibiting significant antifungal activity against Candida albicans and Aspergillus niger. The optimization of production conditions led to a 2.48-fold increase in antifungal metabolite yield .

- Another investigation highlighted the compound's potential in enhancing enzyme activity linked to oxidative stress mitigation. The findings suggest that it could be beneficial in preventing oxidative damage associated with various diseases.

Applications in Scientific Research

This compound has diverse applications across several fields:

- Chemistry : Utilized as an antioxidant in polymer chemistry to enhance material durability.

- Biology : Studied for protective effects against oxidative stress.

- Medicine : Investigated for potential therapeutic uses related to oxidative damage prevention.

- Industry : Employed as a stabilizer in plastics and rubber production .

Comparative Analysis with Similar Compounds

The following table compares this compound with other known antioxidants:

| Compound Name | Structure | Antioxidant Activity | Applications |

|---|---|---|---|

| This compound | Structure | High | Plastics, Medicine |

| Butylated Hydroxytoluene (BHT) | Structure | Moderate | Food preservation |

| Trolox | Structure | High | Biological assays |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, and how can intermediates be characterized?

this compound is typically synthesized via esterification of the corresponding propionic acid derivative. Key intermediates, such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (CAS: 20170-32-5), are often prepared by Friedel-Crafts alkylation or hydroxylation of pre-functionalized aromatic precursors . Characterization involves 1H/13C-NMR to confirm regiochemistry and purity, HPLC for quantification, and GC-MS to detect residual solvents or byproducts. For example, the tert-butyl groups’ steric effects can be validated via downfield shifts in aromatic proton NMR signals .

Q. How does the steric hindrance of tert-butyl groups influence the compound’s antioxidant activity?

The tert-butyl groups at the 3,5-positions of the phenol ring create steric hindrance, protecting the hydroxyl group from oxidative degradation. This enhances thermal stability, as shown in thermo-oxidative studies where the compound resists hydrogen abstraction up to 150°C. Methodologically, DPPH radical scavenging assays and oxygen radical absorbance capacity (ORAC) tests quantify antioxidant efficacy, with comparisons to less hindered analogs (e.g., methyl-substituted derivatives) .

Q. What analytical techniques are recommended for quantifying degradation products during stability studies?

GC-FID/MS is critical for identifying volatile degradation products (e.g., ethyl esters or phenolic fragments), while HSQC NMR tracks structural changes in the aromatic core. For example, thermo-oxidative breakdown at >200°C produces 3,5-di-tert-butyl-4-hydroxybenzoic acid, detectable via GC-MS fragmentation patterns .

Advanced Research Questions

Q. How can reactive molecular dynamics (MD) simulations model the thermo-oxidative degradation pathways of this compound?

Reactive MD simulations (e.g., ReaxFF force fields) model bond dissociation energies and reaction kinetics under thermal stress. For this compound, simulations predict initial cleavage of the ester group (C-O bond) at ~250°C, followed by phenolic hydroxyl oxidation. These findings align with experimental TGA-FTIR data showing CO₂ release from ester decomposition . Advanced parameterization requires calibrating force fields against experimental activation energies derived from DSC or isothermal calorimetry .

Q. What role does this compound play in stabilizing lignin-derived polymers, and how can its efficacy be optimized?

As a phenolic antioxidant, it inhibits radical chain reactions during lignin pyrolysis. In catalytic lignin deconstruction (e.g., using Ru/C or Ni catalysts), the compound stabilizes monomers by donating hydrogen atoms to peroxyl radicals. Van Krevelen diagrams (elemental H/C vs O/C ratios) and HSQC NMR track lignin depolymerization efficiency, with optimal stabilization observed at 0.5–1.0 wt% additive loading .

Q. How do structural modifications (e.g., methoxy or silyl ether derivatives) affect its dual antioxidant/vasodilatory properties?

Derivatization of the phenolic hydroxyl group (e.g., with tert-butyldimethylsilyl or methoxyethoxy moieties) modulates redox potential and NO-release capacity. Cyclic voltammetry measures oxidation potentials, while amperometric NO sensors quantify vasodilation. For instance, ethyl 3-(3,5-di-tert-butyl-4-((2-methoxyethoxy)methoxy)phenyl)propanoate shows a 40% increase in NO release compared to the parent compound, linked to reduced steric hindrance around the modified hydroxyl group .

Q. What challenges arise in formulating nano-sponge hydrogels of this compound, and how can release kinetics be optimized?

Nanosponge formulations face solubility limitations due to the compound’s hydrophobicity. Box-Behnken experimental design optimizes carrier systems (e.g., β-cyclodextrin or PLGA nanoparticles) using parameters like drug loading efficiency and zeta potential. In vivo studies demonstrate 2.5-fold higher skin permeability for nanoformulations compared to free drug, validated via HPLC-MS quantification in dermal layers .

Q. How do contradictions in reported degradation pathways arise, and how can they be resolved?

Discrepancies in degradation mechanisms (e.g., ester vs. aryl-oxygen bond cleavage) stem from varying experimental conditions (e.g., oxidative vs. inert atmospheres). Isotopic labeling (18O) and time-resolved FTIR clarify dominant pathways. For instance, under N₂, ester decomposition dominates, while O₂ promotes phenolic ring oxidation .

Q. Methodological Resources

Properties

IUPAC Name |

ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-8-22-16(20)10-9-13-11-14(18(2,3)4)17(21)15(12-13)19(5,6)7/h11-12,21H,8-10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWSUZJGZZFSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067966 | |

| Record name | Ethyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36294-24-3 | |

| Record name | Ethyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36294-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036294243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E7AM882ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.